molecular formula C15H20Cl2N2O2 B8521131 (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

Katalognummer: B8521131
Molekulargewicht: 331.2 g/mol
InChI-Schlüssel: KDPPOSIFXWEGMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group attached to a piperidine ring, which is further substituted with an aminomethyl and a carboxylate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dichlorobenzyl intermediate. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base such as sodium hydroxide . The resulting dichlorobenzylamine is then reacted with 4-(aminomethyl)-2-methylpiperidine under controlled conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the piperidine ring.

    4-(Aminomethyl)-2-methylpiperidine: Contains the piperidine ring but lacks the dichlorobenzyl group.

    3,5-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H20Cl2N2O2

Molekulargewicht

331.2 g/mol

IUPAC-Name

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-10-4-11(8-18)2-3-19(10)15(20)21-9-12-5-13(16)7-14(17)6-12/h5-7,10-11H,2-4,8-9,18H2,1H3

InChI-Schlüssel

KDPPOSIFXWEGMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CN

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture comprising of 3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate (step 3) (970 mg, 2.249 mmol) and trifluoroacetic acid (173 μl, 2.249 mmol) in DCM (7.5 ml) was left stirring at room temperature 18 hours. The resulting mixture was loaded on to a 10 g Isolute® SCX-2 cartridge and washed with MeOH. The product was eluted with 2M ammonia in MeOH and the product fractions were concentrated under reduced pressure to afford the title compound;
Quantity
173 μL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.